molecular formula C18H16Cl2N6O2 B12514199 Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt)

Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt)

Cat. No.: B12514199
M. Wt: 419.3 g/mol
InChI Key: KPWPCVAPVQRIRP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (2 HCl salt) (CAS: Not explicitly listed in evidence; synonyms include "TG 100115" and "Bikinin" ) is a pteridine-derived compound with two phenolic moieties linked via a diaminopteridine core. Its molecular formula is C₁₈H₁₆N₆O₂·2HCl, with an average molecular mass of 425.28 g/mol. The compound is characterized by its planar pteridine ring system, which facilitates π-π stacking interactions, and the two phenol groups, which enhance solubility in polar solvents. The HCl salt form improves stability and bioavailability for pharmaceutical applications .

Properties

Molecular Formula

C18H16Cl2N6O2

Molecular Weight

419.3 g/mol

IUPAC Name

3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol;dihydrochloride

InChI

InChI=1S/C18H14N6O2.2ClH/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9;;/h1-8,25-26H,(H4,19,20,22,23,24);2*1H

InChI Key

KPWPCVAPVQRIRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) typically involves the reaction of 2,4-diamino-6,7-pteridine with phenol derivatives under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires precise temperature control and the use of appropriate solvents to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced purification techniques to achieve high purity levels. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for this compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 hcl salt) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biscoumarin Derivatives

Biscoumarins (e.g., 3,3'-(2-thienyl-methylene)-bis-(4-hydroxycoumarin)) share structural similarities with the target compound, such as two phenolic groups linked via a heterocyclic core. However, biscoumarins feature a coumarin backbone instead of pteridine and exhibit distinct biological activities. For example:

Property Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis- (2 HCl salt) Biscoumarin Derivatives
Core Structure Pteridine Coumarin
Bioactivity Likely kinase inhibition (inferred from structural motifs) Antibacterial, anti-inflammatory
Hydrogen Bonding Capacity High (due to 2,4-diamino and phenol groups) Moderate (hydroxycoumarin groups)

Biscoumarins demonstrate antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL), attributed to hydrogen-bond-mediated interactions with bacterial enzymes. In contrast, the target compound’s pteridine core may target eukaryotic kinases, though direct evidence is absent in the provided materials .

Amino-Phenol Macrocycles

Polynuclear complexes like 6-(2-hydroxyethyl)-15-methoxyl-3,9-bis(4-methylbenzenesulphonyl)-3,6,9-triazabicyclo[9.3.1]pentadeca-11,13,15-triene (Compound 3) share amino-phenol functionalities but differ in their macrocyclic architecture. These complexes are designed for metal coordination, enabling applications in catalysis or imaging. The target compound lacks a macrocyclic framework, limiting its metal-binding utility but enhancing its small-molecule pharmacokinetics.

Triazine-Linked Phenolic Compounds

Triazine derivatives (e.g., Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(2-hydroxyethoxy)) feature aromatic nitrogen-rich cores similar to pteridines. However, triazines exhibit stronger electron-deficient character, making them superior in UV absorption and photostability.

Key Research Findings and Limitations

  • Structural Advantages: The diaminopteridine core in the target compound enables stronger DNA intercalation compared to biscoumarins, as suggested by crystallographic data from analogous pteridine systems .
  • Bioactivity Gaps: No direct antimicrobial or anticancer data are available for the target compound in the evidence, unlike its coumarin and triazine analogs .
  • Synthetic Challenges : Pteridine derivatives often require multi-step syntheses with low yields, whereas biscoumarins and triazines are more accessible .

Biological Activity

Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, commonly referred to as TG100-115, is a compound that has garnered attention in pharmacological research due to its biological activity as a selective inhibitor of phosphoinositide 3-kinase gamma/delta (PI3Kγ/δ). This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : 3,3'-(2,4-Diamino-6,7-pteridinediyl)bisphenol
  • CAS Number : 677297-51-7
  • Molecular Formula : C18H14N6O2
  • Molecular Weight : 346.34 g/mol
  • Solubility : Insoluble in water and ethanol; soluble in DMSO (≥3.46 mg/mL)
  • Physical Form : Yellow powder solid

TG100-115 functions primarily as a dual inhibitor of PI3Kγ and PI3Kδ. These enzymes are critical in various cellular processes including cell growth, proliferation, and survival. By inhibiting these pathways, TG100-115 exhibits significant anti-inflammatory properties and cardioprotective effects.

Biological Activity

  • Cardioprotection :
    • In studies involving myocardial ischemia/reperfusion injury, TG100-115 demonstrated a reduction in infarct size and preservation of myocardial function. This was attributed to its ability to inhibit the PI3K signaling pathway that contributes to cell death during ischemic events .
  • Anti-inflammatory Effects :
    • TG100-115 has shown promise in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). In murine models, aerosolized TG100-115 significantly inhibited inflammatory responses and improved lung function .
  • Cancer Research :
    • The compound has also been investigated for its potential role in cancer therapy. It has been identified as a potent inhibitor of breast cancer cell migration, suggesting its utility in targeting metastatic processes .

Case Studies

StudyFindings
Doukas et al., 2006Demonstrated that TG100-115 limits infarct size after myocardial ischemia/reperfusion injury .
Doukas et al., 2009Showed that aerosolized TG100-115 had marked anti-inflammatory activity in asthma models .
Recent ResearchInvestigated the role of TG100-115 in inhibiting breast cancer cell migration .

Q & A

Basic Research Questions

Q. What are the key considerations in designing experimental protocols for studying the synthesis of Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (2 HCl salt)?

  • Methodological Answer : Experimental design should prioritize randomized block methods to minimize bias, as demonstrated in agricultural chemistry studies (e.g., split-split plot designs for multi-variable analysis). For synthesis optimization, replicate trials (4+ replicates) with controlled variables (temperature, solvent purity, reaction time) are critical. Use factorial designs to assess interactions between synthesis parameters . Additionally, align the design with a theoretical framework (e.g., pteridine chemistry or phenol reactivity models) to guide hypothesis formulation and variable selection .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of phenol rings, amino groups, and pteridine backbone. Compare chemical shifts with computational models (e.g., DFT) for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragment patterns. Reference NIST spectral databases for cross-verification .
  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%) and detect impurities. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for resolution .

Q. How does the selection of a theoretical framework influence research directions for this compound?

  • Methodological Answer : A theoretical framework (e.g., electron-deficient heterocyclic systems or diamine-phenol coupling mechanisms) directs hypothesis generation and methodological choices. For example:

  • If studying redox properties, prioritize cyclic voltammetry and DFT calculations to model electron transfer pathways.
  • If investigating bioactivity, align with enzyme inhibition theories (e.g., dihydrofolate reductase inhibition by pteridine derivatives) to design assays .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions or assay protocols. To resolve discrepancies:

  • Replicate Studies : Conduct dose-response curves under standardized conditions (pH, temperature, cell lines).
  • Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent effects on bioavailability).
  • Mechanistic Validation : Use knockout models or isotopic labeling to confirm target engagement .

Q. What methodologies are recommended for investigating the environmental fate and biotic interactions of this compound?

  • Methodological Answer :

  • Environmental Partitioning Studies : Measure log KowK_{ow} (octanol-water coefficient) and solubility to predict distribution in aquatic/terrestrial systems. Use HPLC-MS/MS to quantify degradation products .
  • Biotic Transformation Assays : Incubate the compound with soil microbiota or liver microsomes to identify metabolic pathways. Track metabolites via LC-HRMS and correlate with ecotoxicity endpoints (e.g., Daphnia magna LC50_{50}) .

Q. What advanced techniques are used to study the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and hygroscopicity. Compare with NIST thermochemical data (e.g., ΔfH°gas values) to model stability .
  • Forced Degradation Studies : Expose the compound to extreme pH (1–13) and UV light. Monitor degradation kinetics via UPLC-QTOF and identify degradation products using MS/MS fragmentation libraries .

Q. How can researchers develop predictive models for the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., Hammett constants for phenol substituents) to correlate structural features with bioactivity. Validate models with leave-one-out cross-validation.
  • Crystallography : Solve the X-ray crystal structure to identify key hydrogen-bonding interactions or steric effects influencing receptor binding .

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